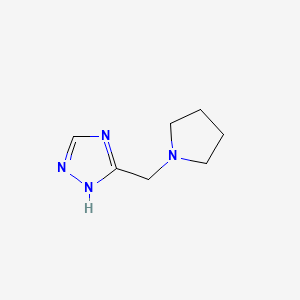
3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a pyrrolidine ring attached to a triazole ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole typically involves the reaction of pyrrolidine with a suitable triazole precursor. One common method involves the use of 1H-1,2,4-triazole-3-carbaldehyde, which reacts with pyrrolidine in the presence of a reducing agent such as sodium borohydride to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives. Substitution reactions can lead to a variety of substituted triazole compounds .
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is investigated for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyrrolidin-1-ylmethyl)-1H-indole: Similar structure but with an indole ring instead of a triazole ring.
3-(Pyrrolidin-1-ylmethyl)-1H-pyrazole: Contains a pyrazole ring instead of a triazole ring.
3-(Pyrrolidin-1-ylmethyl)-1H-imidazole: Features an imidazole ring in place of the triazole ring.
Uniqueness
3-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. The triazole ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, making it a versatile scaffold for various applications .
Eigenschaften
CAS-Nummer |
657349-21-8 |
|---|---|
Molekularformel |
C7H12N4 |
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
5-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4/c1-2-4-11(3-1)5-7-8-6-9-10-7/h6H,1-5H2,(H,8,9,10) |
InChI-Schlüssel |
XNSYBJFJSSODRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






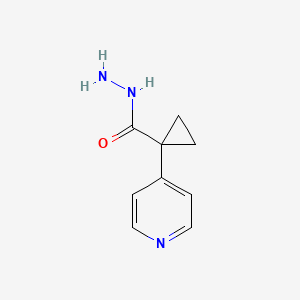
![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)


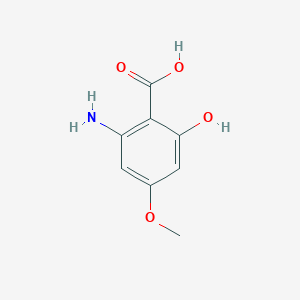

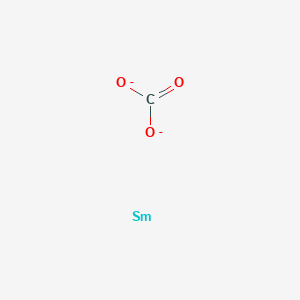
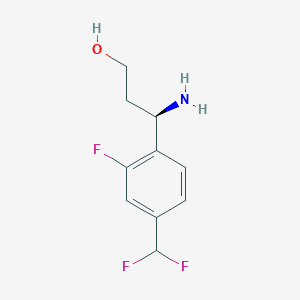
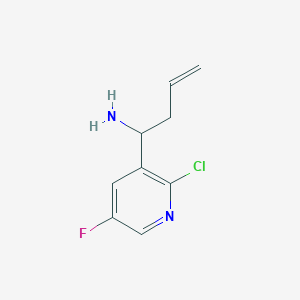
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
